molecular formula C6H8O7 B053231 Citric acid-2,4-13C2 CAS No. 121633-50-9

Citric acid-2,4-13C2

Cat. No. B053231
M. Wt: 194.11 g/mol
InChI Key: KRKNYBCHXYNGOX-ZDOIIHCHSA-N
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Description

Citric acid-2,4-13C2 is a labeled form of citric acid . The conjugate base of citric acid, citrate, is an intermediate in the Krebs cycle that is formed upon the condensation of oxaloacetate with acetyl CoA . It is also a weak acid with preservative, buffering, and chelating qualities .


Molecular Structure Analysis

The molecular formula of Citric acid-2,4-13C2 is C4(13-C)2H8O7 . Its molecular weight is 194.11 .


Chemical Reactions Analysis

Citric acid-2,4-13C2, as a form of citric acid, participates in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to generate energy .

Scientific Research Applications

Component of the Krebs Cycle

Citric acid-2,4-13C2 is a labeled form of citric acid, which is a key component of the Krebs cycle . This cycle is a series of reactions that oxidize glucose into carbon dioxide and water, releasing energy .

Food and Beverage Industry

Citric acid is widely used in the food and beverage industry due to its harmless nature and chelating and sequestering properties for metal ions . It’s used as a flavoring agent and a sequestering agent .

Pharmaceutical Industry

In the pharmaceutical industry, citric acid is used to improve the taste of pharmaceuticals such as syrups, solutions, elixirs, etc . It’s also used as an acidulant in mild astringent preparations .

Cosmetic Industry

Citric acid is a regular ingredient for cosmetic pH-adjustment and as a metallic ion chelator in antioxidant systems . It’s used in many sectors including foodstuffs, beverages, pharmaceuticals, nutraceuticals, and cosmetics .

Biopolymer Production

Citric acid is used in biopolymer production . The functionality present in citric acid provides excellent assets in pharmaceutical applications such as cross-linking, release-modifying capacity, interaction with molecules, capping and coating agent, branched polymer nanoconjugates, gas generating agent, etc .

Environmental Protection

Citric acid is used in environmental protection . It’s used as a green crosslinker, release modifier, monomer/branched polymer, capping and coating agent, novel disintegrant, absorption enhancer, etc .

Biomedicine

Citric acid is used in biomedicine . It’s used for multiple novel pharmaceutical and biomedical applications .

Microbial Production

The bioproduction of citric acid uses various microorganisms, but the most commonly employed ones are filamentous fungi such as Aspergillus niger and yeast Yarrowia lipolytica .

Safety And Hazards

Citric acid-2,4-13C2 may cause respiratory irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486651
Record name Citric acid-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citric acid-2,4-13C2

CAS RN

121633-50-9
Record name Citric acid-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121633-50-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Moreover, a sample of this concentrated solution (155 mg/ml, pH 4.5) was taken for addition of sodium citrate buffer of pH 4.5 to a foreseen final buffer concentration of 17.5 mM. But already after the addition of the first droplets (of 1 M sodium citrate buffer pH 4.5), E25 aggregated immediately and the solution became white turbid, turning soon into a white solid gel. If 1 M MgCl2 (instead of 1 M sodium citrate pH 4.5) is added to the final concentrated solution of Example 14 (to a final MgCl2 concentration of 50 mM), the solution remains clear.
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Synthesis routes and methods II

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Potassium citrate ##STR91## The resulting product is added to 16 ounces of boiling water and stirred for a period of 1.5 minutes. The resulting material is poured into a mold and is permitted to cool. The resulting jell has an excellent "true fruit" flavor with intense blueberry and blackcurrant nuances. Note: CARMEL KOSHER® vegetable jell is produced by Carmel Kosher Food Products, Inc. of Chicago, Ill. 60632.
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Synthesis routes and methods III

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A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
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Synthesis routes and methods IV

Procedure details

A slurry of 19.6 g (0.2 mole) maleic anhydride was dissolved in 40 ml water at 80°-95° C. and 4.2 g (0.02 moles) of citric acid monohydrate (Formula weight 210) was added and the mixture was stirred until all solids were in solution, after which the mixture was allowed to cool to 25° C. To this solution at 25° C. was added 60 g of 30% aqueous solution of ammonium hydroxide (0.44 mol NH3). This solution was evaporated to dryness over a period of 8 minutes. The solid was then heated at 235°-245° C. for 5 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 235°-245° C. for a second 10 minute period, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 235°-245° C. for a third 10 minute period, removed from the heat and allowed to cool to room temperature. The resulting water insoluble copolymer of polysuccinimide and citric acid (21.7 g) was slurried in 29.1 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution of a copolymer of polyaspartic acid and citric acid.
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Synthesis routes and methods V

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citric acid-2,4-13C2
Reactant of Route 2
Citric acid-2,4-13C2
Reactant of Route 3
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Citric acid-2,4-13C2
Reactant of Route 4
Citric acid-2,4-13C2
Reactant of Route 5
Citric acid-2,4-13C2
Reactant of Route 6
Citric acid-2,4-13C2

Citations

For This Compound
1
Citations
J Cheung - 2011 - ir.lib.uwo.ca
In S. aureus, the iron-scavenging siderophores staphyloferrin A and staphyloferrin B are synthesized by enzymes encoded within the sfa and sbn gene clusters, respectively. This work …
Number of citations: 0 ir.lib.uwo.ca

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